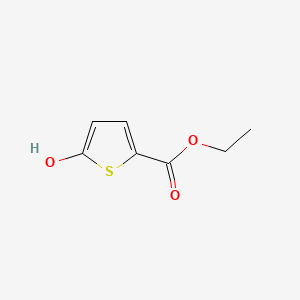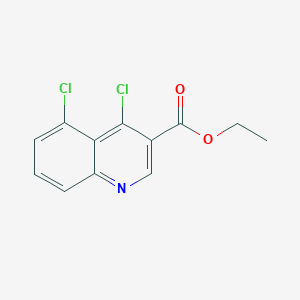
Ethyl 4,5-dichloroquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 4,5-dichloroquinoline-3-carboxylate is a chemical compound with the molecular formula C12H9Cl2NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound is characterized by the presence of two chlorine atoms at the 4th and 5th positions of the quinoline ring, and an ethyl ester group at the 3rd position.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,5-dichloroquinoline-3-carboxylate typically involves the Gould–Jacobs reaction, which is a well-known method for preparing quinoline derivatives. The reaction starts with the condensation of an aniline derivative with an alkoxy methylenemalonic ester or acyl malonic ester, followed by cyclization and decarboxylation steps .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of microwave irradiation techniques to enhance reaction efficiency and yield . The reaction conditions are carefully controlled to ensure high purity and consistent quality of the final product.
化学反応の分析
Types of Reactions
Ethyl 4,5-dichloroquinoline-3-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation or reduction, leading to different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products Formed
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Hydrolysis: 4,5-dichloroquinoline-3-carboxylic acid.
科学的研究の応用
Ethyl 4,5-dichloroquinoline-3-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
作用機序
The mechanism of action of Ethyl 4,5-dichloroquinoline-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine atoms and the quinoline ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and the derivative being studied .
類似化合物との比較
Similar Compounds
Ethyl 4,6-dichloroquinoline-3-carboxylate: Similar structure but with chlorine atoms at the 4th and 6th positions.
Ethyl 4,8-dichloroquinoline-3-carboxylate: Chlorine atoms at the 4th and 8th positions.
Uniqueness
Ethyl 4,5-dichloroquinoline-3-carboxylate is unique due to the specific positioning of the chlorine atoms, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it valuable for specific applications in research and industry .
特性
分子式 |
C12H9Cl2NO2 |
|---|---|
分子量 |
270.11 g/mol |
IUPAC名 |
ethyl 4,5-dichloroquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9Cl2NO2/c1-2-17-12(16)7-6-15-9-5-3-4-8(13)10(9)11(7)14/h3-6H,2H2,1H3 |
InChIキー |
OGCKCLZDGLDNHX-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=CN=C2C=CC=C(C2=C1Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-bromo-6-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13039703.png)
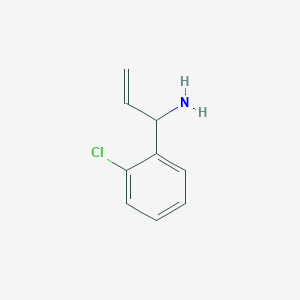
![(3R)-7-Chloro-4-fluoro-2,3-dihydrobenzo[B]furan-3-ylamine](/img/structure/B13039731.png)
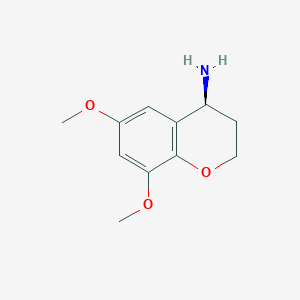


![1-Cyclopentyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039749.png)
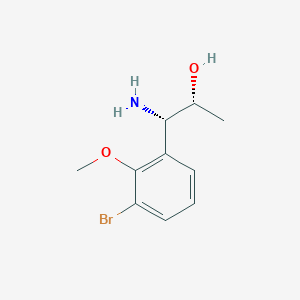
![methyl (1S,3R,4R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13039756.png)
![5-[(2-Tert-butyl-4-hydroxy-5-methylphenyl)sulfanyl]-6-hydroxy-2-(2-phenylethyl)-2-(propan-2-yl)-2,3-dihydro-4h-pyran-4-one](/img/structure/B13039762.png)
![Methyl 2-[4-(phenylmethoxycarbonylamino)-1-bicyclo[2.2.2]octanyl]acetate](/img/structure/B13039772.png)
